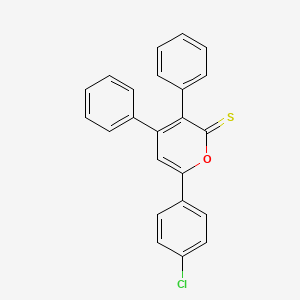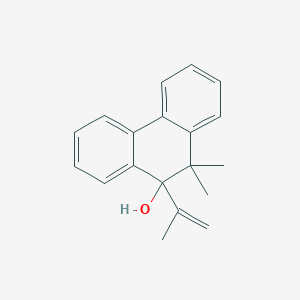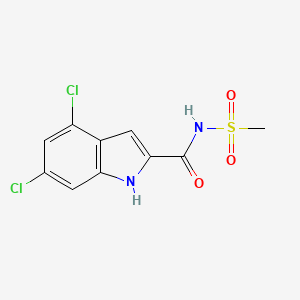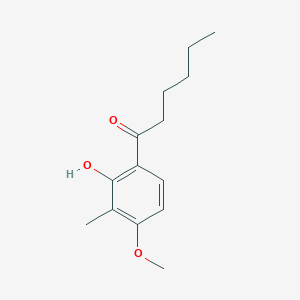methanone CAS No. 918301-32-3](/img/structure/B12602771.png)
[3-(2,6-Dichlorophenyl)oxiran-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is an organic compound that features an oxirane (epoxide) ring attached to a phenyl group and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone typically involves the reaction of 2,6-dichlorobenzaldehyde with phenylacetic acid in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the epoxidation step may involve reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the opening of the epoxide ring during oxidation.
Alcohols: Resulting from the reduction of the ketone group.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is investigated for its potential therapeutic properties. Its derivatives may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)oxiran-2-ylmethanone
- 3-(2,6-Difluorophenyl)oxiran-2-ylmethanone
- 3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone
Uniqueness
3-(2,6-Dichlorophenyl)oxiran-2-ylmethanone is unique due to the presence of both dichlorophenyl and phenyl groups, which confer distinct chemical properties. The dichlorophenyl group enhances the compound’s reactivity and stability, while the phenyl group provides a site for further functionalization. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918301-32-3 |
|---|---|
Molecular Formula |
C15H10Cl2O2 |
Molecular Weight |
293.1 g/mol |
IUPAC Name |
[3-(2,6-dichlorophenyl)oxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C15H10Cl2O2/c16-10-7-4-8-11(17)12(10)14-15(19-14)13(18)9-5-2-1-3-6-9/h1-8,14-15H |
InChI Key |
QALFCQRELDMNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)


![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)







![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)
